

Application Notes and Protocols for Utilizing NHC-Triphosphate in In Vitro Transcription

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Compound of Interest

Compound Name: NHC-triphosphate tetrasodium

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Introduction

N4-hydroxycytidine triphosphate (NHC-TP) is the active metabolite of the antiviral prodrug molnupiravir. It acts as a nucleoside analog that is incorporated into nascent viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a mechanism known as lethal mutagenesis.[1][2][3] Unlike some other nucleoside analogs, NHC-TP does not typically cause immediate chain termination, allowing for the synthesis of full-length, but mutated, viral RNA.[4][5] These application notes provide detailed protocols for the use of NHC-TP in in vitro transcription assays to study its incorporation, the induction of mutations, and its inhibitory effects on viral RdRp.

Mechanism of Action

NHC-TP functions as a competitive substrate for viral RdRp.[1] Due to tautomerism, it can mimic both cytidine triphosphate (CTP) and uridine triphosphate (UTP). This dual mimicry allows it to be incorporated into the growing RNA chain opposite either a guanine (G) or an adenine (A) in the template strand.[1][6][7] Once incorporated, the resulting NHC-monophosphate (NHC-MP) in the RNA template can then direct the incorporation of either G or A in the subsequent round of replication, leading to G-to-A and C-to-U transition mutations.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and incorporation of NHC-TP in in vitro assays.

Table 1: IC50 Values of NHC against SARS-CoV-2 Variants

SARS-CoV-2 Variant	Cell Line	IC50 (μM)	Reference
Original Strain	Vero E6	0.77 - 109.5	[9]
Alpha (B.1.1.7)	hACE2-A549	~0.1	[3]
Beta (B.1.351)	hACE2-A549	~0.1	[3]
Delta (B.1.617.2)	hACE2-A549	~0.1	[3]
Various Variants	-	0.28 - 5.5	[1][10]

Table 2: Selectivity of SARS-CoV-2 RdRp for Natural NTPs over NHC-TP

Competing Natural NTP	Selectivity (Fold preference for natural NTP)	Reference
CTP	30	[2]
UTP	171	[2]
ATP	424	[2]
GTP	12,841	[2]

Experimental Protocols

Protocol 1: In Vitro Transcription Assay for NHC-TP Incorporation

This protocol is designed to assess the incorporation of NHC-TP into an RNA transcript by a viral RdRp.

Materials:

- Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
- Linearized DNA template with a T7 or SP6 promoter upstream of the target sequence[11][12]
- NHC-Triphosphate (NHC-TP)
- ATP, GTP, CTP, UTP solutions
- [α - 32 P]-GTP or other radiolabeled NTP for transcript detection[2]
- 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
- RNase Inhibitor
- Nuclease-free water
- Denaturing polyacrylamide gel (Urea-PAGE)
- Gel loading buffer (e.g., formamide-based)
- Phosphorimager or autoradiography film

Procedure:

- Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice. The final volume is typically 10-20 μ L.
 - Nuclease-free water: to final volume
 - 5x Transcription Buffer: 2 μ L
 - 100 mM DTT: 1 μ L

- Linearized DNA template (1 µg/µL): 1 µL
- ATP, CTP, UTP (10 mM each): 1 µL each
- GTP (1 mM): 1 µL
- [α - 32 P]-GTP (10 µCi/µL): 0.5 µL
- NHC-TP (various concentrations, e.g., 10 µM, 50 µM, 100 µM): X µL
- RNase Inhibitor (40 U/µL): 0.5 µL
- Viral RdRp (e.g., 50 nM nsp12, 2 µM nsp7/8): 1 µL[13]
- Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.[14]
- Reaction Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and EDTA.
- Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
- Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel according to standard procedures to separate the RNA products by size.
- Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts. The presence of full-length or near-full-length transcripts in the lanes containing NHC-TP indicates its incorporation without causing immediate chain termination.

Protocol 2: Primer Extension Assay to Determine Mutagenesis

This assay is used to identify the specific mutations introduced by the incorporation of NHC-TP.

Materials:

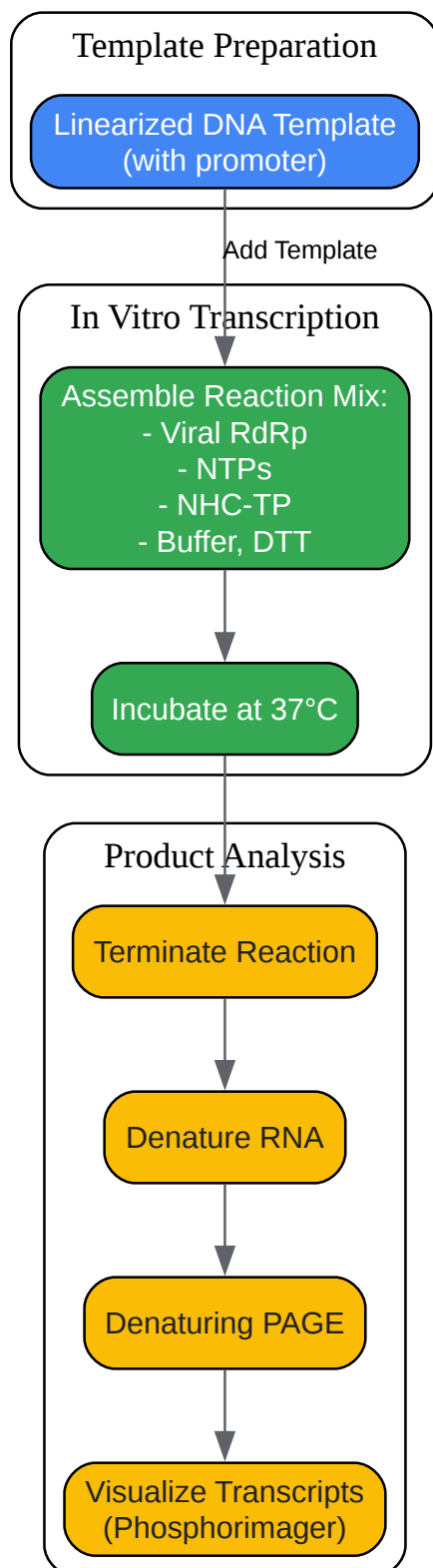
- RNA template containing NHC-MP at a specific position

- 5'-radiolabeled DNA or RNA primer
- Purified viral RdRp
- dNTPs or NTPs (depending on the polymerase)
- Reaction Buffer
- Nuclease-free water
- Denaturing polyacrylamide gel (Urea-PAGE)
- Gel loading buffer
- Phosphorimager or autoradiography film

Procedure:

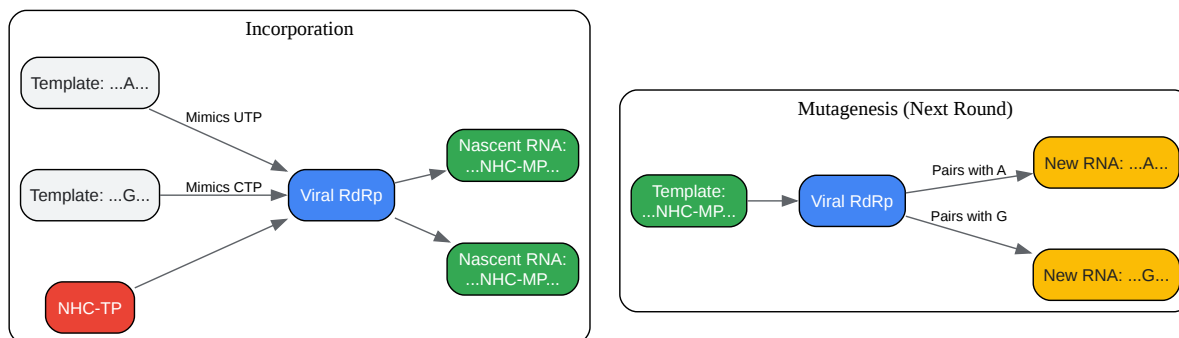
- Annealing: Anneal the 5'-radiolabeled primer to the RNA template containing NHC-MP by heating to 95°C for 3 minutes and then slowly cooling to room temperature.
- Reaction Setup: Assemble the primer extension reaction in a sterile, nuclease-free tube on ice.
 - Nuclease-free water: to final volume
 - Reaction Buffer: appropriate for the polymerase
 - Annealed primer/template: 1 μ L
 - Individual NTPs or dNTPs (to test which base is incorporated opposite NHC-MP): X μ L
 - Viral RdRp: 1 μ L
- Incubation: Incubate at the optimal temperature for the polymerase for 30-60 minutes.
- Termination and Analysis: Stop the reaction, denature the products, and analyze them on a denaturing polyacrylamide gel as described in Protocol 1. The size of the extended product will indicate which nucleotide was incorporated opposite the NHC-MP in the template.

Visualizations



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Caption: Experimental workflow for in vitro transcription with NHC-TP.



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